3-氨基-2-溴苯酚

描述

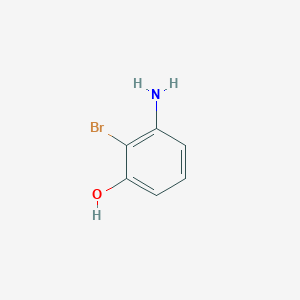

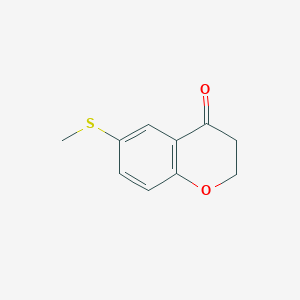

3-Amino-2-bromophenol is a chemical compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 3-Amino-2-bromophenol involves several steps. The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromophenol consists of a benzene ring with a bromine atom, an amino group, and a hydroxyl group attached to it .Chemical Reactions Analysis

Phenols, such as 3-Amino-2-bromophenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .It should be stored in a dark place, under an inert atmosphere, at room temperature .

科学研究应用

海洋藻类中的溴酚:Zhao 等人(2005 年)在红藻 Rhodomela confervoides 中鉴定了与氨基酸或核苷衍生物偶联的溴酚,但发现它们对多种微生物和人类癌细胞系无效。这表明海洋来源的溴酚具有潜在但未经证实的生物活性 (Zhao 等,2005)。

抗氧化和酶抑制活性:Öztaşkın 等人(2017 年)合成了新型溴酚,并展示了它们强大的抗氧化活性以及对乙酰胆碱酯酶和碳酸酐酶等酶的抑制作用,表明具有潜在的治疗应用 (Öztaşkın 等,2017)。

抗癌活性:Guo 等人(2018 年)对新型溴酚衍生物 BOS-102 的研究发现,它能有效诱导人肺癌细胞的细胞周期停滞和凋亡,表明溴酚作为抗癌药物的潜力 (Guo 等,2018)。

红藻中的定量分析:Hofer 等人(2019 年)开发了一种 HPLC 方法来分析红藻 Vertebrata lanosa 中的溴酚化合物,有助于理解溴酚在自然界中的作用和潜在应用 (Hofer 等,2019)。

DNA 分析中的化学发光检测:Yu 等人(2016 年)发现溴酚红充当序列特异性 DNA 化学发光检测中的信号增强剂,表明在分子生物学和临床诊断中的应用 (Yu 等,2016)。

细胞抗氧化作用:Olsen 等人(2013 年)研究了从红藻 Vertebrata lanosa 中分离出的溴酚的抗氧化活性,突出了它们作为天然抗氧化剂的潜力 (Olsen 等,2013)。

安全和危害

3-Amino-2-bromophenol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

3-Amino-2-bromophenol is a brominated derivative of phenol . It has been found to exhibit inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) , an enzyme that plays a crucial role in insulin signaling and energy balance. PTP1B is considered a promising target for the treatment of type 2 diabetes and obesity .

Mode of Action

It is known that bromophenols can interact with their targets through electrophilic halogenation . In the case of 3-Amino-2-bromophenol, it may bind to the active site of PTP1B, thereby inhibiting its enzymatic activity .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-2-bromophenol are likely related to its inhibitory effect on PTP1B. By inhibiting PTP1B, this compound could potentially enhance insulin signaling, thereby promoting glucose uptake and energy expenditure . .

Pharmacokinetics

Its molecular weight of 18802 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary molecular effect of 3-Amino-2-bromophenol is the inhibition of PTP1B, which could potentially lead to enhanced insulin signaling and improved glucose homeostasis . At the cellular level, this could result in increased glucose uptake and energy expenditure .

Action Environment

The action, efficacy, and stability of 3-Amino-2-bromophenol could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity. Furthermore, the presence of other molecules could potentially influence its binding to PTP1B and its subsequent effects .

属性

IUPAC Name |

3-amino-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNIVQDQECTJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332614 | |

| Record name | 3-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-bromophenol | |

CAS RN |

100367-36-0 | |

| Record name | 3-Amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)

![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)